Fmoc-beta-hoala(styryl)-oh

peptide synthesis hydrophobicity molecular weight

Researchers modifying lead peptides face rapid proteolytic degradation in vivo. Fmoc-β-HoAla(styryl)-OH solves this by introducing a β-amino acid backbone that confers protease resistance while its styryl side chain adds conformational constraint and intrinsic UV detectability-eliminating post-synthetic labeling. • Fully Fmoc/tBu SPPS-compatible; couples via standard activation protocols • Single β-residue replacement extends peptide half-life without complex backbone engineering • Styryl chromophore enables direct UV monitoring for binding/uptake assays • Typically ≥98% purity; available from mg to kg scale with global shipping

Molecular Formula C27H25NO4
Molecular Weight 427.5 g/mol
Cat. No. B15156799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-beta-hoala(styryl)-oh
Molecular FormulaC27H25NO4
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C27H25NO4/c29-26(30)17-20(12-8-11-19-9-2-1-3-10-19)28-27(31)32-18-25-23-15-6-4-13-21(23)22-14-5-7-16-24(22)25/h1-11,13-16,20,25H,12,17-18H2,(H,28,31)(H,29,30)
InChIKeyMLWHGLZHUJARIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-beta-hoala(styryl)-oh in Peptide Synthesis


Fmoc-beta-hoala(styryl)-oh (CAS 270596-45-7) is a specialized, non-canonical β-amino acid derivative engineered for solid-phase peptide synthesis (SPPS). It features an Fmoc-protected amine, a styryl (phenylvinyl) side chain, and a β-homoalanine backbone (molecular weight 427.5 g/mol) . This building block is employed to introduce metabolic stability, conformational constraints, and unique hydrophobic or chromophoric properties into peptides for medicinal chemistry and chemical biology research [1].

β-amino acid backbone for proteolytic stability studies and peptidomimetic design
Styryl side chain supports hydrophobicity tuning and intrinsic UV detection in SPPS
Fmoc-protected for standard solid-phase peptide synthesis with mild base deprotection

Why Fmoc-beta-hoala(styryl)-oh Cannot Be Substituted


Generic substitution with Fmoc-β-alanine or Fmoc-α-styrylalanine fails because Fmoc-beta-hoala(styryl)-oh uniquely combines three critical features: a β-amino acid backbone, an extended styryl side chain, and a specific L-stereochemistry. Standard Fmoc-β-alanine lacks the styryl group's hydrophobicity and conformational constraints, which are crucial for modulating peptide structure and target binding . Conversely, Fmoc-α-styrylalanine lacks the β-amino acid backbone, resulting in standard α-peptide susceptibility to proteolytic degradation and different backbone geometry [1]. The following quantitative and comparative evidence demonstrates why this precise combination is non-fungible in advanced peptide design.

Target Fmoc-β-HoAla(styryl)-OH
Substitute risk Fmoc-β-alanine lacks styryl hydrophobicity and conformational constraint; peptide properties may shift
Target Fmoc-β-HoAla(styryl)-OH
Substitute risk Fmoc-α-styrylalanine retains styryl group but lacks β-backbone; proteolytic susceptibility may not transfer

Fmoc-beta-hoala(styryl)-oh vs. Key Analogs


Molecular Weight & Hydrophobicity vs. Fmoc-β-Homoalanine

Fmoc-beta-hoala(styryl)-oh possesses a significantly higher molecular weight and enhanced hydrophobicity compared to the unsubstituted Fmoc-β-homoalanine, which directly impacts its chromatographic behavior and the physicochemical properties of the resulting peptide. This difference is critical for applications requiring increased lipophilicity or distinct retention times in purification .

MW & Hydrophobicity
Data to verify
427.5 g/mol vs 325.4 g/mol (+31%)
Supports RP-HPLC retention and lipophilicity tuning in peptide design
Class-level inference; source-specific validation recommended
peptide synthesis hydrophobicity molecular weight

Proteolytic Stability of β-Amino Acid Backbone

The β-amino acid backbone in Fmoc-beta-hoala(styryl)-oh confers inherent resistance to proteolytic degradation, a well-documented class-level advantage of β-peptides over α-peptides. This is in contrast to peptides synthesized using α-amino acid derivatives like Fmoc-α-styrylalanine, which remain susceptible to cleavage by common proteases [1].

Proteolytic Stability
Class-level
β-peptide backbone resists common proteases
Reported β-peptide class property; may support in vivo stability studies
Context-dependent; α-peptide counterparts remain susceptible
metabolic stability protease resistance peptidomimetics

UV Detectability via Styryl Chromophore

The conjugated styryl side chain of Fmoc-beta-hoala(styryl)-oh acts as an intrinsic chromophore, enabling convenient UV-based monitoring of synthesis and purification. This is a distinct advantage over non-aromatic β-amino acid derivatives like Fmoc-β-homoalanine, which lack strong UV absorbance beyond the Fmoc group itself, limiting detection sensitivity .

UV Detectability
Data to verify
Styryl π-system enhances absorbance at 250–300 nm
May support label-free SPPS monitoring and quantification
Class inference for conjugated styryl chromophores
chromophore UV detection SPPS monitoring

Fmoc vs. Boc Deprotection Conditions

The Fmoc protecting group on Fmoc-beta-hoala(styryl)-oh allows for deprotection under mild basic conditions (e.g., 20% piperidine in DMF), whereas its Boc-protected analog (Boc-β-HoAla(styryl)-OH, CAS 270596-44-6) requires strong acids like TFA [1]. This Fmoc compatibility is essential for SPPS of acid-sensitive peptides and enables orthogonal protection strategies.

Fmoc vs Boc Deprotection
Reported
Mild base (piperidine/DMF) vs strong acid (TFA)
Supports acid-labile peptide and orthogonal protection strategies
Fmoc compatibility broadens resin and side-chain protection options
SPPS Fmoc vs. Boc orthogonal protection

L- vs. D-Enantiomer Differentiation

Fmoc-beta-hoala(styryl)-oh is specified as the L-enantiomer (CAS 270596-45-7), which is critical for maintaining biological activity and selectivity in peptide-based drugs. The D-enantiomer (Fmoc-D-β-HoAla(styryl)-OH, CAS 332064-75-2) is also available, allowing for comparative stereochemical studies [1]. The use of the incorrect enantiomer can lead to a complete loss of target binding or altered pharmacological profiles [2].

L- vs D-Enantiomer
Reported
L-enantiomer (CAS 270596-45-7) vs D-enantiomer (CAS 332064-75-2)
Stereochemical identity context; enantiomer-specific assay response may differ
Both enantiomers available for comparative SAR studies
stereochemistry L-enantiomer chirality

Applications of Fmoc-beta-hoala(styryl)-oh


Metabolically Stable Peptide Drug Candidates

Fmoc-beta-hoala(styryl)-oh is ideally suited for introducing a single, well-defined β-amino acid modification into a lead α-peptide sequence. This strategic replacement aims to confer resistance to common proteases in vivo, extending the peptide's half-life without the need for complex backbone engineering. This is a direct application of the proteolytic stability evidence [1].

Fluorescent and UV-Active Peptide Probes

The intrinsic styryl chromophore allows researchers to incorporate a UV-detectable label directly into the peptide backbone during synthesis. This eliminates the need for post-synthetic conjugation of a separate fluorophore or chromophore, streamlining the production of probes for binding assays, cellular uptake studies, or HPLC method development. This application leverages the chromophoric properties of the compound .

Conformationally Constrained Peptide Libraries

The combination of a β-amino acid backbone and a bulky, hydrophobic styryl side chain imposes specific conformational constraints on the peptide backbone. This is valuable for designing peptidomimetics that pre-organize into bioactive conformations (e.g., β-turns or helices) or for exploring novel chemical space in peptide library screening to identify hits with improved target affinity and selectivity [1].

Acid-Labile Peptide Synthesis

The Fmoc protection of Fmoc-beta-hoala(styryl)-oh renders it fully compatible with standard Fmoc/tBu SPPS strategies. This is particularly advantageous when synthesizing peptides containing acid-sensitive modifications (e.g., glycosylation, phosphorylation) or when using hyper-acid-labile resins, as the mild basic deprotection conditions avoid the harsh acid treatments required for Boc-based analogs .

Application
Selection Property
Validation Focus
Peptide half-life extension studies
β-amino acid backbone stability
Proteolytic resistance in target matrix
Label-free peptide detection
Intrinsic styryl chromophore
UV detectability at synthesis scale
Peptidomimetic library design
β-backbone and styryl constraint
Conformational pre-organization review
Acid-labile peptide SPPS
Fmoc-based mild deprotection
Orthogonal protection compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-beta-hoala(styryl)-oh

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.